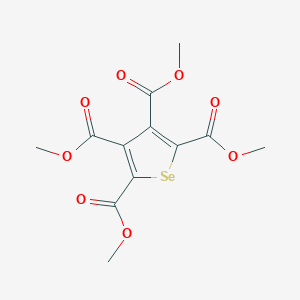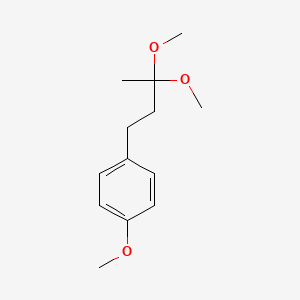
Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a 3,3-dimethoxybutyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- typically involves the alkylation of a benzene derivative with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3,3-dimethoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, leading to changes in the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3-dimethoxy-: A simpler structure with two methoxy groups on the benzene ring.
Benzenesulfonic acid: Contains a sulfonic acid group instead of the methoxy and dimethoxybutyl groups.
Pinacolone: An unsymmetrical ketone with a different functional group arrangement.
Uniqueness
Benzene, 1-(3,3-dimethoxybutyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
122948-45-2 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-(3,3-dimethoxybutyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H20O3/c1-13(15-3,16-4)10-9-11-5-7-12(14-2)8-6-11/h5-8H,9-10H2,1-4H3 |
Clé InChI |
ZXESOWFJETWKAY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)


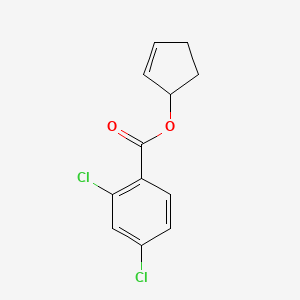
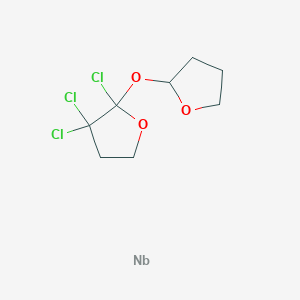
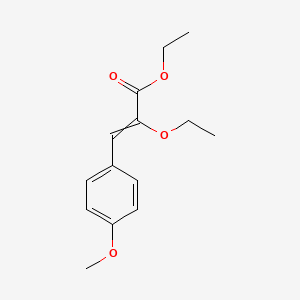
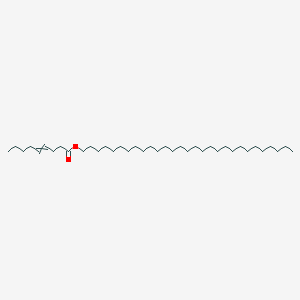
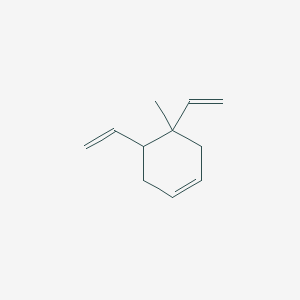
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
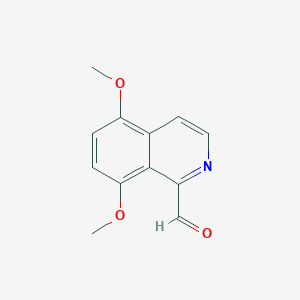
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
